molecular formula C18H16N2O3 B2966967 N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 380571-18-6

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2966967
CAS No.: 380571-18-6
M. Wt: 308.337
InChI Key: BKZPTHKVSHLLMH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamidophenyl group and a benzofuran moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methylbenzofuran-2-carboxylic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of a packed bed reactor with a supported metal catalyst can facilitate the acetylation and subsequent reactions under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives of the benzofuran ring.

Scientific Research Applications

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation and pain . Additionally, it may modulate other signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-15-5-3-4-6-16(15)23-17(11)18(22)20-14-9-7-13(8-10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZPTHKVSHLLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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